5-(2-chlorophenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole
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Overview
Description
5-(2-chlorophenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a chlorophenyl group, a phenyl group, and a tosyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole typically involves the reaction of 2-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone This intermediate is then subjected to cyclization in the presence of a suitable acid catalyst to yield the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-chlorophenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrazole ring.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has explored its use as a pharmacophore in the design of new therapeutic agents.
Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole
- 5-(2-chlorophenyl)-3-phenyl-1-methyl-4,5-dihydro-1H-pyrazole
- 5-(2-chlorophenyl)-3-phenyl-1-benzyl-4,5-dihydro-1H-pyrazole
Uniqueness
5-(2-chlorophenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole is unique due to the presence of the tosyl group, which imparts specific chemical properties and reactivity. This group can influence the compound’s solubility, stability, and ability to participate in further chemical transformations. Additionally, the combination of the chlorophenyl and phenyl groups provides a distinct structural framework that can be exploited for various applications.
Properties
IUPAC Name |
3-(2-chlorophenyl)-2-(4-methylphenyl)sulfonyl-5-phenyl-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2S/c1-16-11-13-18(14-12-16)28(26,27)25-22(19-9-5-6-10-20(19)23)15-21(24-25)17-7-3-2-4-8-17/h2-14,22H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDDIGSURDWFGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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